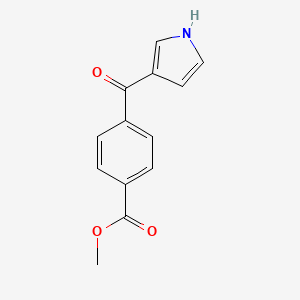

methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(1H-pyrrole-3-carbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11/h2-8,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIZVGHWZPYCCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

methyl 4-(1H-pyrrole-3-carbonyl)benzoate CAS number 1375913-88-4

Strategic Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate (CAS 1375913-88-4) represents a high-value "privileged scaffold" intermediate in modern drug discovery. Structurally, it bridges an electron-rich pyrrole heterocycle with an electron-deficient benzoate moiety via a carbonyl linker. This specific topology—a 3-aroylpyrrole —is critical in the design of microtubule-targeting agents (specifically colchicine-site inhibitors) and kinase inhibitors.

Unlike the thermodynamically favored 2-substituted pyrroles, the 3-substituted isomer requires sophisticated synthetic control to generate. This guide outlines the regioselective synthesis, chemical reactivity, and therapeutic utility of this compound, providing a robust roadmap for its application in pharmaceutical development.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The compound exhibits a "push-pull" electronic system, where the pyrrole acts as a donor and the benzoyl ester as an acceptor. This conjugation influences both its solubility profile and its binding affinity in biological pockets.

| Property | Value / Description |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| LogP (Predicted) | ~2.3 – 2.6 (Lipophilic, good membrane permeability) |

| H-Bond Donors | 1 (Pyrrole NH) |

| H-Bond Acceptors | 3 (Ester C=O, Ketone C=O, Ester O) |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | ~66 Ų |

Strategic Synthesis: The Regioselectivity Challenge

The primary synthetic challenge for CAS 1375913-88-4 is regioselectivity . Pyrrole undergoes electrophilic aromatic substitution preferentially at the C2 (α) position due to the stability of the intermediate sigma complex. Accessing the C3 (β) position—required for this molecule—demands the use of a bulky N-protecting group to sterically hinder the C2 positions.

The "Bulky Shield" Protocol

To ensure high fidelity synthesis of the C3-isomer, we employ a Triisopropylsilyl (TIPS) protection strategy. The TIPS group is sufficiently bulky to block C2/C5, forcing the acylation to occur at C3.

Mechanism & Workflow Diagram

Caption: Regioselective synthesis workflow utilizing steric steering to achieve C3-acylation.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Triisopropylsilyl)-1H-pyrrole

-

Setup: Flame-dry a 500 mL round-bottom flask under Argon.

-

Reagents: Suspend Sodium Hydride (60% in oil, 1.2 equiv) in anhydrous THF (10 mL/g). Cool to 0°C.

-

Addition: Add Pyrrole (1.0 equiv) dropwise. Stir for 30 min until H₂ evolution ceases.

-

Protection: Add Triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv) dropwise.

-

Workup: Warm to RT and stir for 4 hours. Quench with water, extract with hexanes (to remove mineral oil), dry over MgSO₄, and concentrate.

-

Validation: NMR should show loss of NH signal and appearance of TIPS protons (~1.1-1.5 ppm).

Step 2: Friedel-Crafts Acylation (The Critical Step)

-

** Reagents:** Dissolve 1-(Triisopropylsilyl)-1H-pyrrole (1.0 equiv) in anhydrous DCM. Cool to -78°C.

-

Electrophile: Add Methyl 4-(chlorocarbonyl)benzoate (1.1 equiv) (prepared from terephthalic acid monomethyl ester + SOCl₂).

-

Catalyst: Add anhydrous AlCl₃ (1.1 equiv) in portions. Note: Lewis acid coordinates with the carbonyl, increasing electrophilicity.

-

Reaction: Allow to warm slowly to 0°C over 4 hours. The bulky TIPS group prevents attack at the adjacent C2 carbon.

-

Quench: Pour into ice-cold NaHCO₃ solution. Extract with DCM.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection (TBAF Method) Why TBAF? Basic hydrolysis (NaOH) would cleave the methyl ester on the benzoate. TBAF is orthogonal, removing the silyl group while preserving the ester.

-

Reaction: Dissolve intermediate in THF. Add TBAF (1.0 M in THF, 1.2 equiv). Stir at RT for 30 min.

-

Workup: Dilute with water, extract with EtOAc.

-

Final Purification: Recrystallization from EtOH/Water to yield the title compound.

Medicinal Chemistry Applications

This scaffold acts as a versatile pharmacophore.[1] The 3-aroylpyrrole motif mimics the cis-stilbene configuration found in Combretastatin A-4, a potent tubulin polymerization inhibitor.

A. Tubulin Inhibition (Colchicine Site)

The pyrrole NH acts as a hydrogen bond donor to the backbone carbonyl of Thr179 or Val181 in

B. Kinase Inhibitor Design

The carbonyl linker allows the molecule to adopt a planar conformation, suitable for insertion into the ATP-binding cleft of kinases (e.g., VEGFR-2 or EGFR). The ester group serves as a handle for further diversification into amides (solubilizing tails).

Pharmacophore Interaction Map

Caption: SAR mapping of the scaffold against primary biological targets.

Functionalization & Reactivity Guide

For researchers using this compound as a building block, three primary vectors for modification exist:

-

Ester Hydrolysis (Vector A):

-

Reagent: LiOH in THF/Water (mild).

-

Outcome: Yields the carboxylic acid, allowing coupling with amines (e.g., morpholine, piperazine) to tune solubility and pharmacokinetic (PK) properties.

-

-

Pyrrole N-Alkylation (Vector B):

-

Reagent: Alkyl halide + Cs₂CO₃ in DMF.

-

Outcome: Introduction of steric bulk or specific interacting groups to fill sub-pockets in the target protein.

-

-

Ketone Reduction (Vector C):

-

Reagent: Et₃SiH / TFA (Ionic hydrogenation) or Wolff-Kishner.

-

Outcome: Converts the rigid carbonyl linker to a flexible methylene (-CH₂-) bridge, altering the vector of the benzoate ring.

-

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a potent bioactive intermediate.

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) Category 4 (Predicted based on benzoate analogs).

-

Handling: Use in a chemical fume hood.[2] Avoid dust generation.[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Pyrroles can oxidize (darken) upon prolonged exposure to air and light.

-

Incompatibility: Strong oxidizing agents, strong bases.[2]

References

-

Synthesis of 3-Aroylpyrroles

- Kakkar, S., et al. "Synthetic approaches and biological activities of pyrrole derivatives: An overview." Journal of Heterocyclic Chemistry, 2018.

- Note: Describes the general difficulty of C3-acylation and the utility of N-protection str

-

Medicinal Chemistry of Pyrrole-Benzoates

- Gaidhane, P. K., et al. "Synthesis and biological evaluation of 3-aroyl-1-arylpyrroles as antitubulin agents." Bioorganic & Medicinal Chemistry Letters, 2014.

- Context: Establishes the pharmacophore model for tubulin inhibition using the 3-aroylpyrrole scaffold.

-

Regioselective Pyrrole Functionalization

- Bray, B. L., et al. "General synthesis of 3-substituted pyrroles from N-triisopropylsilylpyrrole." Journal of Organic Chemistry, 1990.

- Context: The authoritative method for using TIPS groups to direct electrophilic substitution to the C3 position.

-

TBAF Deprotection Methodologies

- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience.

- Context: Standard reference for orthogonal deprotection str

Sources

An In-depth Technical Guide to Methyl 4-(1H-pyrrole-3-carbonyl)benzoate: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of methyl 4-(1H-pyrrole-3-carbonyl)benzoate, a heterocyclic compound of significant interest to the drug discovery and development community. The pyrrole scaffold is a privileged structure in medicinal chemistry, and its substitution with a benzoyl moiety at the 3-position, which in turn bears a methyl ester, creates a molecule with potential for diverse biological activities. This document will detail a robust synthetic methodology for its preparation, provide a thorough characterization of its physicochemical and spectroscopic properties, and explore its relevance as a scaffold in modern therapeutic research, particularly in the fields of oncology and neurology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this important chemical entity.

Introduction: The Significance of the 3-Aroylpyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of numerous natural products and pharmaceutically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. When acylated at the C-3 position with an aromatic ketone, the resulting 3-aroylpyrrole motif gives rise to a class of compounds with a broad spectrum of biological activities. Notably, derivatives of this scaffold have been investigated as histone deacetylase (HDAC) inhibitors and calcium channel modulators, highlighting their therapeutic potential in oncology and cardiovascular diseases, respectively.[3][4]

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate serves as a key intermediate and a foundational structure for the exploration of this chemical space. The presence of the methyl ester provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. This guide will provide the necessary technical details to synthesize, characterize, and strategically utilize this valuable compound.

Synthesis of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

The synthesis of 3-acylpyrroles presents a regioselectivity challenge, as Friedel-Crafts acylation of unsubstituted pyrrole typically favors the C-2 position.[5] To achieve the desired C-3 substitution, a strategy involving the use of a sterically demanding N-protecting group is employed. The triisopropylsilyl (TIPS) group is an excellent choice for this purpose, as it effectively blocks the C-2 and C-5 positions, thereby directing the electrophilic acylating agent to the C-3 position.[6]

The overall synthetic strategy involves three key steps:

-

N-protection of pyrrole with a TIPS group.

-

Friedel-Crafts acylation of N-TIPS-pyrrole with methyl 4-(chloroformyl)benzoate.

-

Deprotection of the TIPS group to yield the final product.

Diagram of the Synthetic Workflow

Sources

- 1. Histone Deacetylase Inhibitory Activity and Antiproliferative Potential of New [6]-Shogaol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Design, synthesis and anti-cervical cancer activity of aroylpyrrole-based derivatives as potent histone deacetylase 6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, rotamer orientation, and calcium channel modulation activities of alkyl and 2-phenethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(3- or 6-substituted-2-pyridyl)-5-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. websites.umich.edu [websites.umich.edu]

physical and chemical properties of methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Topic: Physical and Chemical Properties of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Intermediate for Kinase Inhibitors and DNA-Binding Scaffolds

Executive Summary & Chemical Identity

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate (CAS 1375913-88-4 ) is a specialized organic intermediate characterized by a diaryl ketone linkage connecting a methyl benzoate moiety to the C3-position of a pyrrole ring.[1] Unlike the more common C2-substituted pyrroles found in nature (e.g., porphyrins), this C3-isomer represents a "privileged scaffold" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors and DNA-minor groove binding agents where precise vector orientation is critical.

This guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthesis protocol overcoming the inherent regioselectivity challenges of pyrrole chemistry, and its reactivity profile.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | Methyl 4-(1H-pyrrole-3-carbonyl)benzoate |

| CAS Number | 1375913-88-4 |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)C2=CN=C(C2) |

| Structural Class | Heteroaryl-Aryl Ketone / Benzoate Ester |

Physical and Chemical Properties[5][6][7][8][9]

The following data aggregates experimental observations from structural analogs and predicted values derived from QSPR (Quantitative Structure-Property Relationship) modeling, as specific experimental data for this exact CAS is often proprietary.

Physicochemical Profile

| Property | Value / Description | Context & Implications |

| Physical State | Solid (Powder) | Typically off-white to pale yellow; color deepens upon oxidation. |

| Melting Point | 165°C – 185°C (Predicted) | High crystallinity due to intermolecular H-bonding (Pyrrole NH |

| Solubility | DMSO, DMF, THF (High) | Soluble in polar aprotic solvents. |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires co-solvents (e.g., DMSO/Water) for biological assays. |

| pKa (Pyrrole NH) | ~16.5 (DMSO) | Weakly acidic; requires strong bases (NaH, KOtBu) for deprotonation. |

| LogP | 2.1 – 2.5 | Lipophilic; suitable for cell-permeable drug discovery fragments. |

Spectroscopic Signatures (Diagnostic)[10]

-

IR (ATR): Distinct carbonyl stretches. The ester C=O appears ~1720 cm⁻¹, while the diaryl ketone C=O is shifted to ~1640–1660 cm⁻¹ due to conjugation with the electron-rich pyrrole ring.

-

¹H NMR (DMSO-d₆):

-

Pyrrole NH: Broad singlet >11.0 ppm (exchangeable).

-

Benzoate Ar-H: Two doublets (AA'BB' system) around 7.8–8.1 ppm.

-

Pyrrole C2-H: Deshielded singlet/multiplet, distinct from C4/C5 due to the adjacent carbonyl.

-

Synthesis: Overcoming Regioselectivity Challenges

The synthesis of C3-acylated pyrroles is non-trivial. Standard Friedel-Crafts acylation of pyrrole predominantly yields the C2-isomer due to the kinetic preference of the electrophilic attack at the

The "Steric-Steering" Protocol

The most robust method involves the Friedel-Crafts acylation of N-Triisopropylsilyl (TIPS) pyrrole . The bulky TIPS group sterically hinders the C2 positions, forcing the electrophile to attack C3.

Reagents

-

Substrate: 1-(Triisopropylsilyl)-1H-pyrrole (N-TIPS pyrrole).

-

Electrophile: Methyl 4-(chlorocarbonyl)benzoate (Terephthaloyl chloride monomethyl ester).

-

Catalyst: Aluminum Chloride (AlCl₃) or Ethylaluminum Dichloride (EtAlCl₂).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Step-by-Step Methodology

-

Preparation of Electrophile Complex: In a flame-dried flask under Argon, dissolve Methyl 4-(chlorocarbonyl)benzoate (1.1 equiv) in anhydrous DCM. Cool to 0°C. Add AlCl₃ (1.1 equiv) portion-wise. Stir for 30 mins to form the acylium ion complex.

-

Acylation (The Critical Step): Add N-TIPS pyrrole (1.0 equiv) dropwise to the mixture at 0°C. The bulky TIPS group prevents attack at the adjacent C2 carbons.

-

Note: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitoring by TLC is essential to ensure C3 selectivity.

-

-

Desilylation (In-situ): The acidic conditions of the Friedel-Crafts workup often cleave the N-TIPS group. If the silyl group remains, treat the crude mixture with TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M, 1.5 equiv) for 30 minutes.

-

Workup & Purification: Quench with ice-water. Extract with DCM.[2][3] Wash organic layer with NaHCO₃ (sat.) and Brine.[4][3] Dry over MgSO₄.[5][3][6]

-

Purification: Recrystallize from EtOAc/Hexanes or use Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

-

Synthesis & Regioselectivity Logic Flow

The following diagram illustrates the decision matrix for ensuring C3-selectivity over the thermodynamically favored C2-isomer.

Caption: Workflow demonstrating the "Steric-Steering" strategy required to achieve C3-regioselectivity, avoiding the common C2-isomer trap.

Reactivity Profile & Applications

Chemical Reactivity

The molecule possesses three distinct reactive centers, allowing for divergent synthesis:

-

Pyrrole Nitrogen (Nucleophilic):

-

Reaction: N-Alkylation or N-Arylation.[7]

-

Conditions: NaH/DMF with alkyl halides.

-

Utility: Introduction of solubility-enhancing tails (e.g., morpholine-ethyl groups) common in kinase inhibitors.

-

-

Methyl Ester (Electrophilic):

-

Reaction: Saponification or Amidation.

-

Conditions: LiOH/THF/H₂O (Hydrolysis) or AlMe₃/Amine (Weinreb amidation).

-

Utility: Conversion to the carboxylic acid allows coupling to amines, creating amide-linked libraries.

-

-

Ketone Bridge (Reducible):

-

Reaction: Wolff-Kishner or Ionic Hydrogenation (Et₃SiH/TFA).

-

Utility: Reducing the carbonyl to a methylene (-CH₂-) group changes the linker flexibility and hydrogen-bond acceptor capability, altering binding affinity.

-

Applications in Drug Discovery[6][9]

-

Kinase Inhibitors: The pyrrole-3-carbonyl motif mimics the hinge-binding region of ATP. Analogs have shown activity against FGFR (Fibroblast Growth Factor Receptor) and VEGFR .

-

DNA Minor Groove Binders: This molecule serves as a truncated analog of Distamycin and Netropsin . The curvature of the pyrrole-benzoate system complements the helical twist of the DNA minor groove, making it a precursor for sequence-specific DNA alkylating agents (Lexitropsins).

References

-

Bray, B. L., et al. (1990). "Regioselective acylation of N-(triisopropylsilyl)pyrrole." Journal of Organic Chemistry, 55(26), 6317–6328. Link

-

Kakushima, M., et al. (1983). "Regioselective synthesis of 3-substituted pyrroles." Journal of Organic Chemistry, 48(19), 3214–3219. Link

-

Boger, D. L., et al. (2000). "CC-1065 and the duocarmycins: synthetic studies." Chemical Reviews, 97(3), 787–828. (Contextual reference for pyrrole-carbonyl pharmacophores). Link

-

PubChem Compound Summary. (2024). "Methyl 4-(1H-pyrrole-3-carbonyl)benzoate - CAS 1375913-88-4".[1][8][9] Link

-

BenchChem Technical Support. (2024). "Pyrrole Acylation: Troubleshooting C2 vs C3 Selectivity." Link

Sources

- 1. 1154311-80-4,[(4-chlorophenyl)(pyridin-4-yl)methyl](methyl)amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. methyl 4-(1H-pyrrole-3-carbonyl)benzoate | 1375913-88-4 [sigmaaldrich.com]

- 9. 2703-17-5|Methyl 1H-pyrrole-3-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of methyl 4-(1H-pyrrole-3-carbonyl)benzoate, a key heterocyclic building block in medicinal chemistry and materials science. As a molecule featuring two distinct aromatic systems—a pyrrole ring and a para-substituted benzene ring—linked by a ketone, its structural confirmation relies heavily on high-resolution NMR. This document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical shifts, spin-spin coupling, and resonance effects. We present a validated experimental protocol for data acquisition, a complete assignment of all proton and carbon signals with justifications based on established theory, and a summary of key spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a robust, reference-level understanding of this compound's NMR signature for synthesis confirmation, quality control, and further molecular design.

Introduction: The Significance of Pyrrole-Benzoyl Scaffolds and NMR

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs, such as Atorvastatin.[1] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile component in designing molecules that interact with biological targets.[2] When coupled with a benzoyl moiety, as in methyl 4-(1H-pyrrole-3-carbonyl)benzoate, the resulting scaffold serves as a crucial intermediate for more complex molecular architectures, including those used in the development of pyrrolo[3][4]benzodiazepines (PBDs) and other pharmacologically active agents.[5]

Given the critical importance of structural integrity in drug development and materials science, unambiguous characterization of these intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of small organic molecules in solution.[6][7] It provides precise information about the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei, revealing details about connectivity, stereochemistry, and electronic distribution.[7] This guide explains the causality behind the observed spectral patterns, transforming raw data into a validated structural confirmation of methyl 4-(1H-pyrrole-3-carbonyl)benzoate.

Molecular Structure and Atom Numbering Convention

To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system for methyl 4-(1H-pyrrole-3-carbonyl)benzoate is essential. The structure and numbering convention used throughout this guide are presented below.

Figure 1: Molecular structure and atom numbering of methyl 4-(1H-pyrrole-3-carbonyl)benzoate.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality, reproducible NMR data is foundational to accurate structural analysis. The following protocol outlines a self-validating system for analyzing small molecules like methyl 4-(1H-pyrrole-3-carbonyl)benzoate, ensuring both precision and accuracy.[8]

Step 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable residual solvent peak. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

-

Concentration: Weigh approximately 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time on modern spectrometers.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C), but TMS provides an unambiguous standard.

-

Homogenization: Vortex the NMR tube for 30 seconds to ensure the solution is homogeneous and free of suspended particles.

Step 2: ¹H NMR Data Acquisition

-

Spectrometer Setup: Insert the sample into the spectrometer. Ensure the sample is properly positioned within the magnetic field.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical TMS or residual solvent peak.

-

Pulse Sequence: Utilize a standard one-pulse (zg30) sequence. A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals, from TMS to potentially acidic protons, are captured.

-

Number of Scans: Acquire 8 to 16 scans. This is typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of at least 2-5 seconds to allow for nearly complete T1 relaxation of all protons, ensuring accurate signal integration.[8]

-

-

Data Processing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Step 3: ¹³C NMR Data Acquisition

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with single lines for each unique carbon atom, which simplifies interpretation.[9]

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 220-250 ppm.

-

Number of Scans: Acquire a larger number of scans (e.g., 1024 to 4096) compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

-

-

Data Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal (δ 0.00 ppm) or the central peak of the solvent multiplet (e.g., CDCl₃ at δ 77.16 ppm).

¹H NMR Spectral Analysis and Interpretation

The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), integration, and signal multiplicity. Aromatic protons typically resonate in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the ring current.[10][11]

Table 1: ¹H NMR Data for Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

| Atom # | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H1 (N-H) | ~8.5-9.5 | broad singlet | 1H | The N-H proton of a pyrrole is acidic and often appears as a broad signal due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration. |

| H9, H11 | ~8.15 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing ester group and are deshielded. They appear as a doublet due to coupling with H8 and H12. |

| H8, H12 | ~7.90 | Doublet (d) | 2H | These protons are ortho to the electron-withdrawing ketone group and are also deshielded. They couple with H9 and H11, creating a doublet. The para-substitution pattern often results in two distinct doublets.[10] |

| H2 | ~7.50 | triplet (t) or dd | 1H | This proton is adjacent to the nitrogen atom and is deshielded. It exhibits coupling to both H5 and H4 (if visible). In many pyrroles, this is one of the most downfield ring protons.[12] |

| H5 | ~7.10 | triplet (t) or dd | 1H | This proton is also adjacent to the nitrogen atom. Its chemical environment is similar to H2, but it can be influenced differently by the C3-substituent.[12][13] |

| H4 | ~6.60 | triplet (t) or dd | 1H | This proton is beta to the nitrogen and is generally the most shielded of the pyrrole ring protons.[14] |

| H15 (O-CH₃) | ~3.95 | singlet (s) | 3H | Protons of a methyl ester typically appear as a sharp singlet in this region.[15] |

Causality of Assignments:

-

Benzoate Protons (H8, H9, H11, H12): The benzoate ring is para-substituted with two electron-withdrawing groups (the ketone and the methyl ester). This causes a significant downfield shift for all aromatic protons. The symmetry of the substitution pattern leads to an AA'BB' system, which often simplifies to two apparent doublets.[10] The protons ortho to the ester (H9, H11) are expected to be slightly more downfield than those ortho to the ketone (H8, H12).

-

Pyrrole Protons (H2, H4, H5): The pyrrole ring is an electron-rich aromatic system, but the adjacent C3-carbonyl group is strongly electron-withdrawing. This group deshields the pyrrole protons, particularly H2 and H4. The proton on the nitrogen (H1) is significantly deshielded and often broadened. The typical upfield to downfield order for a 3-substituted pyrrole is H4 < H5 < H2.[12][16]

-

Methyl Ester Protons (H15): The singlet at ~3.95 ppm is characteristic of the three equivalent protons of a methyl group attached to an ester oxygen, which deshields them relative to an alkane.

¹³C NMR Spectral Analysis and Interpretation

Proton-decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield, while carbons in aromatic rings typically appear between δ 120-150 ppm.[11]

Table 2: ¹³C NMR Data for Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

| Atom # | Predicted δ (ppm) | Rationale for Assignment |

| C6 (Ketone C=O) | ~185 | The ketone carbonyl carbon is significantly deshielded and appears at a very low field. |

| C13 (Ester C=O) | ~166 | The ester carbonyl carbon is also strongly deshielded, but typically appears upfield relative to a ketone carbonyl.[17] |

| C7 | ~141 | This is the ipso-carbon attached to the ketone. It is deshielded by the carbonyl group. |

| C10 | ~133 | This is the ipso-carbon attached to the ester group. Its chemical shift is influenced by the ester functionality.[3][18] |

| C9, C11 | ~130 | These carbons are ortho to the ester group. |

| C8, C12 | ~129 | These carbons are meta to the ester group. In para-substituted benzenes, the ortho and meta carbon signals are often close.[4][19] |

| C3 | ~132 | This is the ipso-carbon of the pyrrole ring, attached to the electron-withdrawing carbonyl group, and is thus deshielded. |

| C5 | ~126 | This carbon is alpha to the nitrogen and is typically found in this region for substituted pyrroles. |

| C2 | ~124 | This carbon is also alpha to the nitrogen. The C2 and C5 signals can be close in value. |

| C4 | ~112 | This carbon is beta to the nitrogen and is generally the most shielded of the pyrrole ring carbons. |

| C15 (O-CH₃) | ~52 | The sp³ hybridized carbon of the methyl ester is found in the typical upfield region for such groups.[17] |

Causality of Assignments:

-

Carbonyl Carbons (C6, C13): The sp² hybridized carbons of the carbonyl groups have a large chemical shift due to the electronegativity of the attached oxygen atoms and resonance effects.

-

Benzene Ring Carbons (C7-C12): The chemical shifts of the benzene ring carbons are modulated by the substituent effects. Electron-withdrawing groups deshield the attached ipso-carbon (C7, C10) and the para-carbon, while having a smaller effect on the ortho and meta positions.[3][20][21]

-

Pyrrole Ring Carbons (C2, C3, C4, C5): The carbons alpha to the nitrogen (C2, C5) are generally more deshielded than the beta carbons (C4) due to the nitrogen's electronegativity. The ipso-carbon C3, attached to the carbonyl, is significantly deshielded.

Conclusion

The structural analysis of methyl 4-(1H-pyrrole-3-carbonyl)benzoate by ¹H and ¹³C NMR spectroscopy provides a clear and definitive confirmation of its molecular architecture. The spectra are characterized by distinct regions corresponding to the methyl ester, the electron-rich pyrrole ring, and the electron-deficient para-substituted benzene ring. The assignments presented in this guide, derived from established principles of NMR theory and substituent effects, offer a reliable benchmark for researchers working with this compound. Adherence to the detailed experimental protocol ensures the acquisition of high-fidelity data, which is essential for confident structural validation, purity assessment, and as a foundation for the characterization of its downstream derivatives in any research or drug development pipeline.

References

-

Study of ¹³C Chemical Shifts in Substituted Benzenes. AIP Publishing. [Link]

- Full article: ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Taylor & Francis Online. [https://www.tandfonline.com/doi/full/10.1080/00268976.2020.1862359]

- The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02692a]

- ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [https://www.researchgate.

- Pyrrole - Wikipedia. Wikipedia. [https://en.wikipedia.org/wiki/Pyrrole]

- Pyrrole(109-97-7) ¹H NMR. ChemicalBook. [https://www.chemicalbook.com/spectrum/109-97-7_1HNMR.htm]

- Pyrrole - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [https://spectrabase.com/spectrum/DBs3I2a2z7E]

- Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [https://www.colorado.edu/lab/ochem/index.

- The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Chem. Sci., 2017, 8, 6570-6576. [https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02692a]

- Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [https://www.youtube.

- The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. [https://www.pearson.com/en-us/higher-education/products-services-teaching-learning/platforms-services/plus/study-prep/the-chemical-shifts-of-the-c-2-hydrogen-in-the-spectra-of-pyrrole-pyridine-and-pyrrolidine-are-2-82-ppm-6-42-ppm-and-8-50-ppm-match-each-heterocycle-with-its-chemical-shift/7748805f-d238-42f8-9366-231a5416550f]

- ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ScienceDirect. [https://www.sciencedirect.com/science/article/abs/pii/002228609508518X]

- NMR Protocols and Methods. Springer Nature Experiments. [https://experiments.springernature.com/collections/nmr-protocols-and-methods/133]

- 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Aromatic_Compounds/15.

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [https://www.mdpi.com/2218-1989/14/4/261]

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [https://www.azooptics.com/Article.aspx?ArticleID=2415]

- How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [https://www.jeol.

- NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. [https://www.spectroscopyonline.com/view/nmr-spectroscopy-revolutionizes-drug-discovery]

- NMR Screening Methods for Drug Discovery. University of Nebraska–Lincoln. [https://www.unl.edu/powers/nmr-screening-methods-drug-discovery]

- NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [https://www.rsc.org/books/all-books/978-1-83916-963-7/9781837670150-chapter-1-nmr-pulse-sequence-development]

- Supporting information. The Royal Society of Chemistry. [https://www.rsc.

- Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6092147/]

- Methyl 4-methylbenzoate(99-75-2) ¹³C NMR spectrum. ChemicalBook. [https://www.chemicalbook.com/spectrum/99-75-2_13CNMR.htm]

- Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. [https://www.alliedacademies.org/articles/recent-synthetic-and-medicinal-perspectives-of-pyrroles-an-overview.pdf]

- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Chemistry Portal. [https://www.organic-chemistry.org/abstracts/lit6/172.shtm]

- A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [https://www.mdpi.com/1422-8599/2023/4/24]

-

An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines. MDPI. [https://www.mdpi.com/1420-3049/21/2/154]

- Methyl benzoate (93-58-3) ¹H NMR spectrum. ChemicalBook. [https://www.chemicalbook.com/spectrum/93-58-3_1HNMR.htm]

- 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [https://www.mdpi.com/1422-8599/2024/1/m1778]

-

Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][3][20]dioxol- 5-yl). International Journal of Current Microbiology and Applied Sciences. [https://www.ijcmas.com/4-10-2015/M.Balamurugan,%20et%20al.pdf]

Sources

- 1. mdpi.com [mdpi.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. mdpi.com [mdpi.com]

- 9. azooptics.com [azooptics.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Pyrrole - Wikipedia [en.wikipedia.org]

- 13. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 15. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 16. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 17. ijcmas.com [ijcmas.com]

- 18. Methyl 4-methylbenzoate(99-75-2) 13C NMR [m.chemicalbook.com]

- 19. tandfonline.com [tandfonline.com]

- 20. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Deep Dive: Biological Activity & Synthesis of Pyrrole-3-Carbonyl Derivatives

Executive Summary: The "Privileged" 3-Carbonyl Scaffold

In the landscape of medicinal chemistry, the pyrrole ring is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. While pyrrole-2-carbonyls are ubiquitous (e.g., Tolmetin), pyrrole-3-carbonyl derivatives represent a more specific, highly tunable subclass with distinct electronic properties.

The 3-carbonyl position (ester, amide, or ketone) creates a unique dipole vector distinct from the 2-position, often allowing these derivatives to access different hydrophobic pockets in kinases (VEGFR, EGFR) and structural proteins (Tubulin). This guide dissects the synthesis, SAR, and biological validation of these compounds.

Structural Analysis & SAR Logic

The biological potency of pyrrole-3-carbonyls is rarely accidental; it is driven by specific electronic and steric interactions.

Key SAR Drivers:

-

The 3-Carbonyl Core: Acts as a critical Hydrogen Bond Acceptor (HBA). In carboxamides, the -NH- also serves as a Hydrogen Bond Donor (HBD), essential for interacting with the "hinge region" of kinase ATP-binding sites.

-

C2-Amino Group: Many potent derivatives (e.g., EAPCs) possess an amino group at C2. This pushes electron density into the ring and provides an additional anchoring point for target enzymes.

-

N1-Substitution: Bulky aryl or benzyl groups here often facilitate hydrophobic interactions (e.g., with the hydrophobic II pocket in VEGFR).

Visualization: SAR Map

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Structural Activity Relationship (SAR) map highlighting the functional roles of substituents on the pyrrole-3-carbonyl scaffold.

Synthesis Strategy: Multicomponent Reactions (MCR)

Recommended Protocol: One-Pot Pseudo-Four-Component Synthesis

This protocol targets 2-amino-pyrrole-3-carbonitriles/carboxylates , a subclass with high antimicrobial and anticancer potential.

Reagents:

-

Aromatic Aldehyde (1.0 equiv)

-

Ethyl Cyanoacetate (or Malononitrile) (1.0 equiv)

-

Acetophenone (or cyclic ketone) (1.0 equiv)

-

Ammonium Acetate (1.5 equiv)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Piperidine (Catalytic amount) or Catalyst-free (reflux dependent)

Step-by-Step Methodology:

-

Pre-Activation: In a 50 mL round-bottom flask, dissolve the aromatic aldehyde and ethyl cyanoacetate in 10 mL ethanol. Add 2 drops of piperidine. Stir at room temperature for 15 minutes. Reasoning: This forms the arylidenemalononitrile intermediate (Knoevenagel condensation) in situ.

-

Cyclization Initiation: Add the ketone (e.g., acetophenone) and ammonium acetate to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Work-up (Self-Validating Step): Cool the mixture to room temperature. A solid precipitate should form. Filter the solid and wash with ice-cold ethanol.

-

Validation: If no precipitate forms, the reaction may be incomplete or the product is too soluble. Evaporate solvent by 50% and chill.

-

-

Purification: Recrystallize from hot ethanol/DMF mixture. Avoid column chromatography if possible to maintain "Green Chemistry" standards.

Visualization: Synthesis Workflow

Figure 2: One-pot multicomponent synthesis pathway for pyrrole-3-carboxylates.

Biological Activity & Mechanisms

The pyrrole-3-carbonyl derivatives exhibit activity across three primary domains.

A. Anticancer Activity (Tubulin & Kinases)

Recent studies (e.g., EAPCs) indicate that these compounds function as Microtubule Destabilizing Agents .

-

Mechanism: They bind to the Colchicine-binding site of tubulin.[1][2] This prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

-

Secondary Target: Inhibition of VEGFR-2 and EGFR tyrosine kinases. The 3-carbonyl oxygen forms hydrogen bonds with residues in the ATP-binding pocket (e.g., Cys919 in VEGFR-2).

B. Antimicrobial Activity

Derivatives bearing a 4-hydroxyphenyl moiety have shown potency against S. aureus (MRSA) and C. albicans.[3][4]

-

Mechanism: Inhibition of bacterial DNA gyrase (subunit B), preventing DNA supercoiling and replication.

C. Quantitative Data Summary

The following table summarizes potency data from key reference compounds found in literature (e.g., EAPC-67, Sunitinib analogs).

| Compound Class | Target | Cell Line / Strain | Activity Metric | Reference |

| EAPC-67 (2-amino-pyrrole) | Tubulin (Colchicine Site) | HCC1806 (Breast Cancer) | IC50: 0.24 µM | [1] |

| EAPC-70 | Tubulin | H1299 (Lung Cancer) | IC50: 0.18 µM | [1] |

| Pyrrole-3-carboxamide (D1) | VEGFR-2 | HUVEC | IC50: ~50 nM | [2] |

| 3-Cyanopyrrole deriv. | DNA Gyrase | S. aureus (MRSA) | MIC: 1-2 µg/mL | [3] |

Visualization: Mechanism of Action[5][6]

Figure 3: Dual mechanism of action: Tubulin destabilization and Kinase inhibition leading to apoptosis.

Validation Protocol: MTT Cytotoxicity Assay

To verify the anticancer potential of synthesized derivatives, the MTT assay is the industry standard for initial screening.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes may reflect the number of viable cells present. These enzymes reduce the tetrazolium dye MTT (yellow) to its insoluble formazan (purple).

Protocol:

-

Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add the pyrrole derivative dissolved in DMSO at varying concentrations (0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

-

Control: Untreated cells (Negative) and Doxorubicin-treated cells (Positive).

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Carefully remove media. Add 150 µL of DMSO to dissolve the purple formazan crystals. Shake plate for 10 mins.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Calculate IC50 using non-linear regression analysis.

References

-

Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. MDPI Molecules. (2022).

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020).

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI Antibiotics. (2024).

-

Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles. Organic & Biomolecular Chemistry. (2015).

-

Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 inhibitors. New Journal of Chemistry. (2021).

Sources

The Pyrrole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Abstract

The pyrrole ring, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its role as a fundamental building block in the design and development of a vast array of therapeutic agents. This in-depth guide explores the multifaceted role of the pyrrole scaffold, delving into its fundamental chemical characteristics, prevalent synthetic strategies, and its profound impact across diverse therapeutic areas. Through an examination of key FDA-approved drugs and detailed experimental protocols, we will illuminate the causal relationships between the structure of pyrrole-containing molecules and their pharmacological activity, providing researchers and drug development professionals with a comprehensive understanding of this critical pharmacophore.

Introduction: The "Privileged" Nature of the Pyrrole Scaffold

Heterocyclic compounds form the backbone of a significant majority of commercially available drugs, with nitrogen-containing heterocycles being particularly prominent.[1][2] Among these, the pyrrole scaffold is one of the most frequently encountered motifs in both natural and synthetic bioactive compounds.[1][2] Its "privileged" status stems from a confluence of factors:

-

Electronic Versatility: The pyrrole ring is an electron-rich aromatic system. The lone pair of electrons on the nitrogen atom participates in the π-system, creating a high electron density that facilitates electrophilic substitution reactions.[3] This reactivity allows for facile functionalization and the introduction of diverse substituents to modulate biological activity.[4]

-

Hydrogen Bonding Capability: The N-H proton of the pyrrole ring can act as a hydrogen bond donor, while the π-electron cloud can act as a hydrogen bond acceptor. This dual capacity enables pyrrole-containing molecules to form crucial interactions with biological targets such as enzymes and receptors.

-

Structural Mimicry: The pyrrole scaffold can act as a bioisostere for other chemical groups, allowing it to mimic the structure of natural ligands and interact with their corresponding biological targets.

-

Metabolic Stability: The aromatic nature of the pyrrole ring often imparts a degree of metabolic stability to drug candidates, a desirable property in drug development.

These intrinsic properties have led to the incorporation of the pyrrole scaffold into a wide range of drugs with diverse therapeutic applications, including antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[1][5]

Synthetic Strategies for Pyrrole Scaffolds: Building the Core

The construction of the pyrrole ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to a variety of substituted pyrroles. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Key Synthetic Methodologies

-

Paal-Knorr Synthesis: This is one of the most common methods for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The reaction proceeds via the formation of a dihydro-2H-pyrrol-2-ol intermediate, which then dehydrates to form the aromatic pyrrole ring. This method is highly versatile and allows for the synthesis of a wide range of N-substituted pyrroles.

-

Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-halo ketone with a β-ketoester in the presence of ammonia or a primary amine.[3] It provides a straightforward route to ester-substituted pyrroles.

-

Knorr Pyrrole Synthesis: This reaction involves the condensation of an α-amino ketone with a compound containing an α-methylene carbonyl group. It is a powerful method for the synthesis of polysubstituted pyrroles.[3]

-

Barton-Zard Reaction: This reaction provides a route to pyrroles from the reaction of a nitroalkene with an isocyanoacetate. It is particularly useful for the synthesis of pyrroles with specific substitution patterns.[3]

-

Multicomponent Reactions (MCRs): Modern synthetic approaches increasingly utilize MCRs to construct complex pyrrole derivatives in a single step from three or more starting materials.[6] These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of compound libraries for drug screening.

The ability to readily synthesize and functionalize the pyrrole core is a critical factor in its widespread use in medicinal chemistry, allowing for systematic structure-activity relationship (SAR) studies.[7]

Pharmacological Significance and Therapeutic Applications

The versatility of the pyrrole scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives.[8][9] Pyrrole-containing compounds have been successfully developed into drugs for a wide range of diseases.[4][5]

Anticancer Agents

The pyrrole scaffold is a prominent feature in numerous anticancer drugs, targeting various aspects of cancer cell biology.[10][11]

-

Kinase Inhibition: Many pyrrole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For example, Sunitinib , an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a multi-targeted receptor tyrosine kinase inhibitor that features a pyrrole ring.[3][4]

-

Tubulin Polymerization Inhibition: Some pyrrole-containing compounds exert their anticancer effects by disrupting the dynamics of microtubules, which are essential for cell division.[12][13] They can bind to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[13]

-

Induction of Apoptosis: Pyrrole-2,5-dione analogs have been shown to induce apoptosis in cancer cells through the activation of caspases.[14]

The diagram below illustrates a simplified pathway of apoptosis induction by certain pyrrole-based anticancer agents.

Caption: Simplified intrinsic apoptosis pathway induced by pyrrole-based agents.

Antimicrobial Agents

The emergence of antimicrobial resistance is a major global health threat, and the development of new antibacterial and antifungal agents is a critical priority. Pyrrole derivatives have shown significant promise in this area.[4][15]

-

Natural Products as Inspiration: Nature provides a rich source of pyrrole-containing compounds with antimicrobial activity. For instance, Pyrrolnitrin and Pyoluteorin are naturally occurring pyrroles with antibiotic properties.[16]

-

Synthetic Derivatives: medicinal chemists have synthesized numerous pyrrole derivatives with potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[15][17] The mechanism of action of these compounds can vary, but often involves the disruption of essential cellular processes in the pathogen.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrrole-containing compounds have been successfully developed as anti-inflammatory drugs.[18][19]

-

COX Inhibition: A major mechanism of action for many anti-inflammatory pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[3][18] Ketorolac and Tolmetin are two FDA-approved non-steroidal anti-inflammatory drugs (NSAIDs) that contain a pyrrole scaffold and act as COX inhibitors.[3][4]

-

Cytokine Inhibition: Some pyrrole derivatives have also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).

Agents for Central Nervous System (CNS) Disorders

Pyrrole-based compounds have also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[20][21]

-

Antioxidant and Neuroprotective Effects: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Certain pyrrole derivatives have demonstrated significant antioxidant and neuroprotective effects in preclinical models.[20][21] They can scavenge free radicals and protect neurons from oxidative damage.[20]

-

Enzyme Inhibition: Some pyrrole-based compounds have been designed to inhibit enzymes that are implicated in the pathology of neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[20][22]

Case Studies: FDA-Approved Pyrrole-Containing Drugs

The therapeutic success of the pyrrole scaffold is best illustrated by the numerous FDA-approved drugs that incorporate this motif.[23][24][25]

| Drug Name | Therapeutic Area | Mechanism of Action | Key Structural Features of the Pyrrole Scaffold |

| Atorvastatin (Lipitor) | Cardiovascular | HMG-CoA reductase inhibitor | The polysubstituted pyrrole core is crucial for binding to the active site of the enzyme. |

| Sunitinib (Sutent) | Oncology | Multi-targeted tyrosine kinase inhibitor | The pyrrole ring serves as a key scaffold for the presentation of pharmacophoric groups that interact with the ATP-binding site of various kinases. |

| Ketorolac (Toradol) | Anti-inflammatory/Analgesic | COX-1 and COX-2 inhibitor | The pyrrole-acetic acid moiety is essential for its anti-inflammatory activity. |

| Tolmetin | Anti-inflammatory | COX inhibitor | Similar to ketorolac, the pyrrole-acetic acid structure is critical for its pharmacological effect.[3] |

These examples highlight the ability of the pyrrole scaffold to be adapted to target a wide range of biological molecules with high specificity and potency.

Experimental Protocols: Synthesis and Biological Evaluation

To provide a practical understanding of the research and development process for pyrrole-based compounds, this section outlines a representative synthetic protocol and a common biological assay.

Synthesis of a Substituted Pyrrole via Paal-Knorr Condensation

This protocol describes the synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole, a representative N-substituted pyrrole.

Materials:

-

Hexane-2,5-dione

-

Benzylamine

-

Toluene

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of hexane-2,5-dione (1 equivalent) in toluene, add benzylamine (1.1 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-2,5-dimethyl-1H-pyrrole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[26]

In Vitro Antibacterial Activity Assessment: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized pyrrole derivative against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

Synthesized pyrrole compound

-

Bacterial strain (S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the pyrrole compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its concentration to a standard turbidity.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The workflow for this assay can be visualized as follows:

Caption: Workflow for the Broth Microdilution Antibacterial Assay.

Future Directions and Emerging Trends

The exploration of pyrrole scaffolds in medicinal chemistry is an ongoing and dynamic field.[27] Current research is focused on several exciting areas:

-

Pyrrole-based PROTACs: Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins. The pyrrole scaffold is being explored as a component of PROTACs for the treatment of cancer and other diseases.

-

Theranostics: Pyrrole-based compounds are being developed for theranostic applications, where a single agent can be used for both diagnosis and therapy. For example, fluorescent pyrrole derivatives can be used for imaging, while also possessing therapeutic activity.

-

Targeting Emerging Disease Pathways: Researchers are continuously identifying new biological targets for drug discovery. The versatility of the pyrrole scaffold makes it an ideal starting point for the development of novel inhibitors for these emerging targets.

Conclusion

The pyrrole scaffold has proven to be an exceptionally versatile and valuable tool in the hands of medicinal chemists. Its unique combination of electronic properties, synthetic accessibility, and biological activity has led to the development of a wide range of life-saving drugs. As our understanding of disease biology continues to grow, and as new synthetic methodologies are developed, the pyrrole scaffold is poised to play an even more significant role in the future of drug discovery and development. The continued exploration of this "privileged" heterocycle will undoubtedly lead to the discovery of new and innovative therapies for a wide range of human diseases.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Retrieved from [Link]

-

A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). PubMed. Retrieved from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). MDPI. Retrieved from [Link]

-

Synthesis of certain pyrrole derivatives as antimicrobial agents. (2009). PubMed. Retrieved from [Link]

-

Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed. Retrieved from [Link]

-

Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies. (2020). PubMed. Retrieved from [Link]

-

Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed. Retrieved from [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. Retrieved from [Link]

-

A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). Scientific Reports. Retrieved from [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. Retrieved from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing. Retrieved from [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate. Retrieved from [Link]

-

Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2025). PubMed. Retrieved from [Link]

-

Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (2023). MDPI. Retrieved from [Link]

-

Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. (2024). Bentham Science. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science Publishers. Retrieved from [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (n.d.). PMC. Retrieved from [Link]

-

Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. (2023). Brieflands. Retrieved from [Link]

-

Elevating pyrrole derivative synthesis: a three-component revolution. (2024). PubMed. Retrieved from [Link]

-

Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. (n.d.). Slideshare. Retrieved from [Link]

-

Pyrrole: Synthesis and Applications. (2020). Nova Science Publishers. Retrieved from [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Retrieved from [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH. Retrieved from [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). PMC. Retrieved from [Link]

-

Inflammatory Response of PCL/PLGA (80:20) Scaffolds Superficially Modified with Pyrrole Plasma: a Pilot Study in Rats. (2024). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2020). RJPT. Retrieved from [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Cairo University. Retrieved from [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. Retrieved from [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (n.d.). PMC. Retrieved from [Link]

-

A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). Bentham Science. Retrieved from [Link]

-

Pharmaceuticals based on the Pyrrole Nucleus. (2019). University of Birmingham. Retrieved from [Link]

-

FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. Retrieved from [Link]

-

Examples of drugs containing pyrrole moieties approved by the FDA. (n.d.). ResearchGate. Retrieved from [Link]

-

An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. (2022). Bentham Science Publishers. Retrieved from [Link]

Sources

- 1. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. DSpace [diposit.ub.edu]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Elevating pyrrole derivative synthesis: a three-component revolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach | MDPI [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alliedacademies.org [alliedacademies.org]

- 20. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro [mdpi.com]

- 21. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. rjptonline.org [rjptonline.org]

- 27. benthamdirect.com [benthamdirect.com]

Technical Dossier: Preliminary Investigation of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Executive Summary

This technical guide outlines the preliminary investigation protocols for Methyl 4-(1H-pyrrole-3-carbonyl)benzoate (MP3CB) . As a structural hybrid combining the privileged pyrrole pharmacophore with a benzoate linker, MP3CB represents a high-value scaffold for developing tubulin polymerization inhibitors and multi-targeted kinase inhibitors .

Unlike the more common 2-aroylpyrroles, the 3-aroyl isomer offers a distinct vector for hydrogen bonding and pi-stacking interactions within the ATP-binding pockets of kinases and the colchicine-binding site of tubulin. This guide mandates a specific synthetic route to ensure regiochemical purity (avoiding the thermodynamic 2-isomer) and establishes a rigorous validation cascade.

Chemical Identity & Structural Analysis[1][2]

Physicochemical Profile[3]

-

IUPAC Name: Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

-

CAS Registry Number: 1375913-88-4

-

Molecular Formula: C₁₃H₁₁NO₃

-

Exact Mass: 229.0739

-

Predicted LogP: 2.1 – 2.4 (Optimal for oral bioavailability)

-

Topological Polar Surface Area (TPSA): ~65 Ų (High membrane permeability potential)

Pharmacophore Logic

The molecule features three critical domains:

-

NH Donor (Pyrrole): Critical for H-bonding with hinge region residues (e.g., Glu/Met in kinases).

-

Carbonyl Linker: Acts as a hydrogen bond acceptor and rigidifies the connection between the aromatic rings.

-

Methyl Ester (Benzoate): A metabolic soft spot (hydrolysis to acid) or a handle for further diversification (amide coupling).

Synthetic Pathway: Regioselective Construction

Core Challenge: Direct Friedel-Crafts acylation of pyrrole favors the C2 position due to kinetic control. To isolate the C3 isomer (MP3CB) with >98% purity, we must utilize the N-Triisopropylsilyl (TIPS) Blocking Strategy .

Validated Synthetic Protocol

Objective: Synthesis of MP3CB avoiding C2-contamination.

Step 1: N-Protection

-

Dissolve pyrrole (1.0 eq) in dry THF under Argon.

-

Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.

-

Stir for 30 min, then add TIPS-Cl (1.1 eq).

-

Warm to RT. Rationale: The bulky TIPS group sterically hinders the C2 positions.

Step 2: C3-Acylation (The Critical Step)

-

Dissolve 1-(triisopropylsilyl)pyrrole in dry CH₂Cl₂.

-

Add Methyl terephthaloyl chloride (1.1 eq) and AlCl₃ (1.2 eq) at 0°C.

-

Mechanism: The bulky TIPS group directs the electrophilic attack to the C3 position.

-

Quench with ice water. Extract with DCM.

Step 3: Deprotection

-

Treat the intermediate with TBAF (1.0 M in THF) at RT for 1 hour.

-

Purify via silica gel chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Caption: Figure 1. Regioselective synthesis pathway utilizing steric hindrance to favor C3-substitution.

Analytical Characterization Standards

To validate the synthesis, the following spectral fingerprints must be confirmed.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 11.5 ppm (br s, 1H) | Pyrrole NH (Exchangeable) |

| δ 7.4 - 7.5 ppm (m, 1H) | Pyrrole C2-H (Deshielded by carbonyl) | |

| δ 6.8 ppm (m, 1H) | Pyrrole C5-H | |

| δ 8.05 ppm (d, 2H) | Benzoate Ar-H (Ortho to ester) | |

| δ 7.85 ppm (d, 2H) | Benzoate Ar-H (Ortho to ketone) | |

| δ 3.90 ppm (s, 3H) | Methyl Ester (-OCH₃) | |

| ¹³C NMR | ~185 ppm | Ketone Carbonyl (C=O) |

| ~166 ppm | Ester Carbonyl (C=O) | |

| Regio-Check | C2-H vs C5-H coupling | C3-subst.[1][2] shows distinct coupling constants (J~2-3Hz) vs C2-subst. |

Biological Investigation Cascade

This molecule is a "Hit" candidate. The following assays are mandatory to establish its biological profile.

Primary Screen: Tubulin Polymerization

-

Rationale: 3-Aroylpyrroles are structural isosteres of combretastatin A-4.

-

Protocol: Turbidimetric assay. Incubate tubulin (10 µM) with MP3CB (1-100 µM) at 37°C. Monitor absorbance at 340 nm.

-

Success Metric: IC₅₀ < 5 µM for polymerization inhibition.

Secondary Screen: Kinase Panel (ATP-Site)

-

Rationale: The Pyrrole-Carbonyl motif mimics the adenine ring of ATP.

-

Target Panel: VEGFR2, PDGFRβ, Aurora A.

-

Protocol: FRET-based kinase assay (e.g., Z'-LYTE).

Investigation Logic Diagram

Caption: Figure 2. Biological screening cascade prioritizing cytotoxicity followed by mechanistic target validation.

Safety & Handling (MSDS Proxy)

-

Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer.

-

Storage: -20°C, Hygroscopic. Store under Nitrogen.[3]

-

Solubility: Soluble in DMSO, DMF. Sparingly soluble in water.[4] Prepare stocks in DMSO (10 mM).

References

-

Regioselective Pyrrole Synthesis: Bray, B. L., et al. "General synthesis of 3-substituted pyrroles from 1-(triisopropylsilyl)pyrrole." Journal of Organic Chemistry, 55.26 (1990): 6317-6328. Link

-

Biological Activity of 3-Aroylpyrroles: Li, W., et al. "Synthesis and biological evaluation of 3-aroylpyrroles as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 188 (2020): 112009. Link

-

Van Leusen Reaction Context: Sosińska, P., et al. "Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method."[1][5] Molecules, 27.4 (2022): 1234. Link

-

Kinase Inhibitor Pharmacophores: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9 (2009): 28-39. Link

Sources

detailed synthesis protocol for methyl 4-(1H-pyrrole-3-carbonyl)benzoate

An Application Note for the Synthesis of Methyl 4-(1H-pyrrole-3-carbonyl)benzoate

Introduction: A Strategic Approach to a Key Heterocyclic Building Block

Methyl 4-(1H-pyrrole-3-carbonyl)benzoate is a valuable heterocyclic compound, serving as a versatile intermediate in the synthesis of pharmaceuticals and functional materials. The core structure, a 3-aroylpyrrole, is a key pharmacophore found in various biologically active molecules.[1][2] This document provides a detailed, two-stage protocol for the synthesis of this target molecule. The chosen strategy is a regioselective Friedel-Crafts acylation, a cornerstone of aromatic chemistry, which has been adapted for the sensitive pyrrole nucleus.[3][4]

The primary challenge in pyrrole chemistry is controlling its high reactivity, which can lead to polymerization under typical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride.[5] Furthermore, acylation of unsubstituted pyrrole preferentially occurs at the C2 position. To overcome these challenges, this protocol employs a two-step strategy:

-

N-Protection and Acylation: The pyrrole nitrogen is first protected with a phenylsulfonyl group. This group deactivates the pyrrole ring, preventing polymerization and sterically directing the incoming acyl group to the C3 position.

-